N-Methyl-1-(2-propan-2-ylphenyl)methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

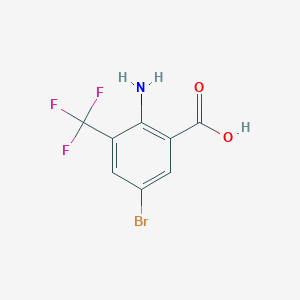

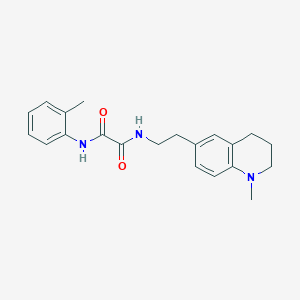

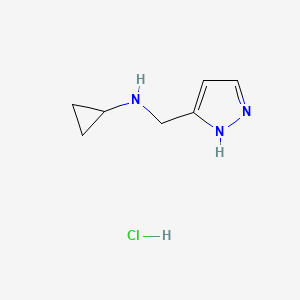

“N-Methyl-1-(2-propan-2-ylphenyl)methanamine;hydrochloride” is a complex organic compound. It likely contains a methylamine group attached to a phenyl group with an isopropyl substitution .

Molecular Structure Analysis

The molecular structure of this compound would likely include a phenyl ring (a six-membered carbon ring) with an isopropyl group (a carbon atom attached to two additional carbon atoms) and a methylamine group (a nitrogen atom attached to a hydrogen atom and a methyl group) attached .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. Methylamine derivatives can participate in a variety of reactions, including acid-base reactions, nucleophilic substitutions, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and more .Scientific Research Applications

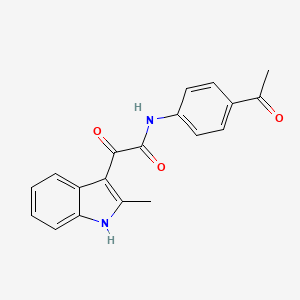

Improved Industrial Synthesis of Antidepressant Sertraline

A novel industrial synthesis process for sertraline hydrochloride, an effective antidepressant, has been developed. This process utilizes N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, offering advantages in terms of environmental and safety considerations over previously reported processes. The reduction step in this process is stereoselective, yielding sertraline hydrochloride with the purity required for pharmaceutical ingredients (Krisztina Vukics et al., 2002).

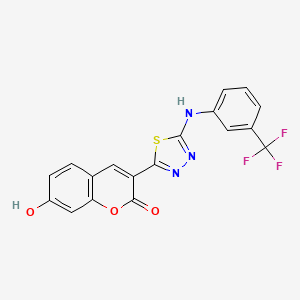

Electro-Optic Materials Development

Research into heterocycle-based diethanolaminomethyl-functionalized derivatives for electro-optic applications has shown promising results. These derivatives, synthesized from specific precursor compounds, have been utilized in creating NLO-active chromophore monolayers and intrinsically acentric, highly transparent nonlinear optical/electro-optic multilayers. These materials demonstrate significant potential for application in optical and electro-optic devices due to their high χ(2) values and layer-by-layer self-assembled structure (A. Facchetti et al., 2003).

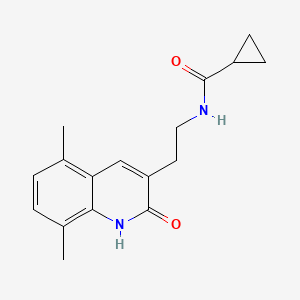

Synthesis for Radiochemical Applications

An efficient synthesis method for 4-(2-Chlorophenyl)-1, 6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo-[4,3-f] [1,4]diazepine-9-14C, starting with acetyl-1-14C chloride, has been developed. This method involves a precursor compound that leads to the title compound through a six-step reaction sequence. This synthesis process is relevant for producing compounds with specific activities for radiochemical studies and applications (J. Hicks et al., 1984).

Corrosion Inhibition in Industrial Applications

Amino acid compounds have been studied as eco-friendly corrosion inhibitors for N80 steel in HCl solution. These inhibitors demonstrate mixed-type inhibition and adhere to the steel surface according to Langmuir adsorption isotherm, highlighting their potential application in protecting industrial machinery and infrastructure from corrosion (M. Yadav et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-methyl-1-(2-propan-2-ylphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-9(2)11-7-5-4-6-10(11)8-12-3;/h4-7,9,12H,8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTQYXMVBDFVGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1CNC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(2-propan-2-ylphenyl)methanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2678701.png)

![methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2678706.png)

![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2678713.png)

![1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one](/img/structure/B2678716.png)

![N-cyclohexyl-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2678717.png)